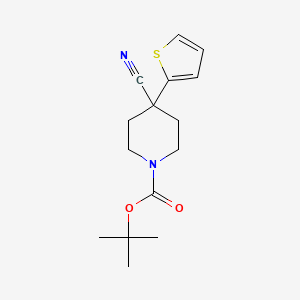

1-Boc-4-cyano-4-(2-thienyl)-piperidine

概要

説明

1-Boc-4-cyano-4-(2-thienyl)-piperidine is a chemical compound that belongs to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. The presence of the Boc (tert-butoxycarbonyl) protecting group and the cyano and thienyl substituents make this compound a versatile intermediate in various chemical reactions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-4-cyano-4-(2-thienyl)-piperidine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution or other suitable methods.

Attachment of the Thienyl Group: The thienyl group can be attached through a coupling reaction, such as a Suzuki or Stille coupling.

Protection with Boc Group: The final step involves protecting the nitrogen atom with a Boc group using Boc anhydride and a base.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.

化学反応の分析

Types of Reactions

1-Boc-4-cyano-4-(2-thienyl)-piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: The cyano group can be reduced to an amine or other functional groups.

Substitution: The thienyl group can be substituted with other aromatic or heteroaromatic groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogenation catalysts.

Substitution: Palladium-catalyzed coupling reactions using reagents like boronic acids or stannanes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the cyano group can yield primary amines, while substitution reactions can introduce various aromatic groups.

科学的研究の応用

1-Boc-4-cyano-4-(2-thienyl)-piperidine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Medicine: Investigated for its potential use in drug discovery and development.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

作用機序

The mechanism of action of 1-Boc-4-cyano-4-(2-thienyl)-piperidine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

類似化合物との比較

Similar Compounds

1-Boc-4-cyano-4-phenylpiperidine: Similar structure with a phenyl group instead of a thienyl group.

1-Boc-4-cyano-4-(2-furyl)-piperidine: Similar structure with a furyl group instead of a thienyl group.

Uniqueness

1-Boc-4-cyano-4-(2-thienyl)-piperidine is unique due to the presence of the thienyl group, which can impart different electronic and steric properties compared to phenyl or furyl analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.

生物活性

1-Boc-4-cyano-4-(2-thienyl)-piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. It is a derivative of piperidine, a well-known scaffold in drug discovery, particularly for its applications in neuropharmacology and oncology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

This compound is characterized by the following chemical properties:

- Molecular Formula : C12H14N2O2S

- Molecular Weight : 250.32 g/mol

- Appearance : Yellowish oil

- Melting Point : Not extensively documented, but related piperidine derivatives typically have low melting points.

Synthesis

The synthesis of this compound involves several chemical transformations, primarily starting from 1-tert-butoxycarbonyl-4-piperidinecarboxaldehyde. The synthesis pathway includes the introduction of the cyano and thienyl groups through nucleophilic substitutions and condensation reactions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound exhibits cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

The mechanism of action appears to involve apoptosis induction and inhibition of cell proliferation, potentially mediated through the NFκB signaling pathway .

Neuropharmacological Effects

This compound has also been investigated for its neuropharmacological properties. It shows promise as a modulator of neurotransmitter systems, which could be beneficial in treating neurodegenerative disorders.

Table 2: Neuropharmacological Activity

| Activity Type | Effect | Reference |

|---|---|---|

| NMDA Receptor Antagonism | Moderate Inhibition | |

| Dopamine Receptor Agonism | Selective Agonist |

Case Study 1: Anticancer Efficacy

In a study examining the efficacy of various piperidine derivatives, this compound was found to significantly reduce tumor growth in xenograft models of breast cancer. The study reported an approximate reduction in tumor volume by 50% compared to controls after four weeks of treatment .

Case Study 2: Neuroprotective Properties

A separate investigation assessed the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. Results indicated that treatment with this compound improved cognitive function as measured by the Morris water maze test, suggesting potential therapeutic applications in neurodegeneration .

特性

IUPAC Name |

tert-butyl 4-cyano-4-thiophen-2-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2S/c1-14(2,3)19-13(18)17-8-6-15(11-16,7-9-17)12-5-4-10-20-12/h4-5,10H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMICQIWHNYLFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。